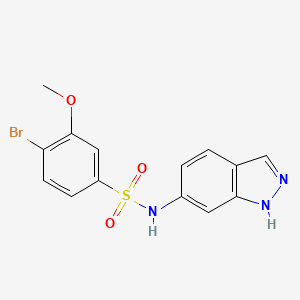

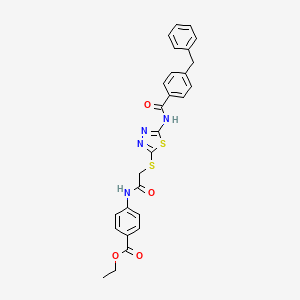

N1-((1-羟基环戊基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopentyl group, which is a cycloalkane with a five-membered ring, and an oxalamide group, which is a type of carbamate ester .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process would depend on the specific reactions and conditions used.Molecular Structure Analysis

The structure of the compound would be influenced by the sp3 hybridization of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the pyrrolidine ring and its derivatives . The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .科学研究应用

乙醇酸氧化酶抑制

Rooney 等人 (1983) 的一项研究探索了一系列新型 4-取代 3-羟基-1H-吡咯-2,5-二酮衍生物,它们是乙醇酸氧化酶 (GAO) 的强效竞争性抑制剂,这可能与感兴趣的化学结构有关。长期口服这些衍生物显着降低了喂食乙二醇大鼠的尿液草酸盐水平,表明它们在与草酸盐积累相关的代谢紊乱中具有潜在应用 (Rooney 等人,1983)。

神经保护作用

Heikkila 等人 (1984) 研究了单胺氧化酶抑制剂对 1-甲基-4-苯基-1,2,5,6-四氢吡啶 (MPTP) 多巴胺能神经毒性的保护作用,MPTP 是一种与草酰胺衍生物在结构上相关的化合物。该研究结果表明在减轻帕金森病等神经退行性疾病方面具有潜在应用 (Heikkila 等人,1984)。

聚胺类似物诱导的程序性细胞死亡

Ha 等人 (1997) 对聚胺类似物 N1-乙基-N11-[(环丙基)甲基]-4,8,-二氮杂十一烷 (CPENSpm) 的研究表明,它具有诱导某些细胞类型程序性细胞死亡 (PCD) 的能力。这项研究表明在癌症治疗中具有可能的应用,其中对癌细胞的选择性细胞毒性至关重要 (Ha 等人,1997)。

组蛋白脱乙酰酶抑制剂

Mai 等人 (2004) 合成并研究了一系列 3-(4-芳酰基-1-甲基-1H-2-吡咯基)-N-羟基-2-丙烯酰胺作为组蛋白脱乙酰酶抑制剂。这些化合物在表观遗传治疗中具有潜在应用,特别是在治疗组蛋白脱乙酰化在肿瘤进展中起作用的癌症方面 (Mai 等人,2004)。

帕金森病的神经保护

Amazzal 等人 (2007) 证明天然多酚芒果苷保护 N2A 细胞免受 MPP+ 诱导的细胞毒性,MPP+ 是一种与 MPTP 相关的化合物。这项研究表明在治疗帕金森病等神经退行性疾病中具有潜在应用,其中氧化应激是一个重要因素 (Amazzal 等人,2007)。

作用机制

未来方向

属性

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c22-15-7-4-10-21(15)14-6-3-5-13(11-14)20-17(24)16(23)19-12-18(25)8-1-2-9-18/h3,5-6,11,25H,1-2,4,7-10,12H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJHDDMMISMFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)

![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)

![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)

![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)